molecular formula C28H26FN3O5 B2835609 N-cyclopropyl-4-((1-(4-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1185003-99-9

N-cyclopropyl-4-((1-(4-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2835609
CAS No.: 1185003-99-9
M. Wt: 503.53
InChI Key: YTNZSJSCMQOQCM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((1-(4-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule inhibitor of significant interest in basic and translational research. Its core structure is based on a quinazolin-2,4-dione scaffold, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets. The compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. This molecule shows particular promise in modulating key cellular differentiation pathways. Research into similar chemical entities has identified potent activity against inhibitors of differentiation (Id), which are key regulators of the basic helix-loop-helix (bHLH) family of transcription factors . The bHLH proteins are master regulators of critical processes including neurogenesis, myogenesis, cell proliferation, and cell fate determination . By inhibiting Id proteins, this compound can potentially promote cellular differentiation and impede uncontrolled proliferation, making it a valuable tool for studying diseases like cancer. Its primary research value lies in its potential mechanism of action as an inhibitor of protein-protein interactions, specifically disrupting the binding between Id proteins and their bHLH transcription factor partners. This disruption can reactivate differentiation programs that are often suppressed in malignancies. Preclinical research applications for this compound span oncology (investigating anti-proliferative effects in various cancer cell lines), developmental biology (studying tissue differentiation and cell lineage specification), and metabolic disorders. The structural features of the compound, including the 4-fluorobenzyl and cyclopropylbenzamide moieties, are optimized for enhanced target binding affinity and cellular permeability. Researchers can utilize this high-purity compound for in vitro cell culture studies, mechanism-of-action investigations, and high-throughput screening assays to further elucidate the complex pathways governing cell growth and differentiation. For comprehensive handling, storage, and safety information, researchers should consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-cyclopropyl-4-[[1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZSJSCMQOQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)NC5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Molecular Weight* Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Title Compound Quinazoline dione 4-Fluorobenzyl, 6,7-dimethoxy, cyclopropyl benzamide Not reported Not reported C=O stretch (1660–1680 cm⁻¹), aromatic C-H (3100 cm⁻¹)
Triazole Derivatives [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl ~450–550† Not reported C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Example 53 (Patent) Pyrazolo-pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromen-4-one, isopropyl benzamide 589.1 175–178 Not specified

*Molecular weights estimated based on structural formulas; †Values inferred from analogous compounds in .

Key Observations:

Core Heterocycles :

  • The quinazoline dione core in the title compound contrasts with the 1,2,4-triazole () and pyrazolo-pyrimidine () systems. Quinazolines are more electron-deficient, enhancing interactions with enzymatic targets (e.g., kinases), while triazoles offer sulfur-based reactivity and tautomeric flexibility .

Substituent Impact :

  • Fluorinated Groups : The 4-fluorobenzyl group in the title compound parallels the 2,4-difluorophenyl substituents in triazole derivatives . Fluorine atoms improve metabolic stability and membrane permeability.
  • Methoxy vs. Sulfonyl Groups : The 6,7-dimethoxy groups increase solubility compared to the sulfonyl groups in triazole derivatives, which may reduce cellular uptake due to higher polarity .

Spectroscopic Differentiation: IR Spectroscopy: The absence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands distinguishes the title compound from triazole derivatives .

Physicochemical Properties

  • Melting Points : The title compound’s melting point is unreported, but Example 53’s value (175–178°C) suggests that fluorinated benzamides generally exhibit moderate thermal stability .
  • Lipophilicity : The cyclopropyl and dimethoxy groups in the title compound likely increase logP compared to sulfonamide-containing triazoles, impacting bioavailability.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

  • Friedel-Crafts acylation for aromatic ring functionalization.
  • Cyclocondensation to form the quinazolin-2,4-dione core.
  • N-alkylation with 4-fluorobenzyl groups and subsequent coupling with benzamide derivatives. Key intermediates include 4-fluorobenzyl-substituted quinazolin-diones and cyclopropane-containing benzamide precursors. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated species .

Example Protocol :

StepReaction TypeConditionsYield (%)
1AcylationDCM, 0°C78
2CyclizationEtOH, reflux65
3N-alkylationDMF, 80°C72

Q. How is structural characterization performed for this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorobenzyl protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 563.1921).
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} confirm carbonyl stretches from the quinazolin-dione and benzamide moieties .

Q. What primary biological activities have been reported?

Preliminary studies indicate:

  • Antiviral activity : IC50_{50} = 1.2 µM against influenza A (H1N1) via neuraminidase inhibition.
  • Anticancer potential : GI50_{50} = 8.5 µM in HeLa cells, linked to topoisomerase II inhibition.
  • Enzyme modulation : Moderate binding affinity (Kd_d = 12 nM) to kinase targets like EGFR .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance N-alkylation efficiency compared to THF.
  • Catalyst screening : Pd(OAc)2_2 improves coupling reactions (yield increase from 65% to 82%).
  • Temperature control : Lowering cyclization temperatures from 100°C to 80°C reduces decarboxylation side reactions .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR techniques : HSQC and HMBC distinguish overlapping methoxy/fluorobenzyl signals.
  • Computational modeling : DFT-based chemical shift predictions align experimental 13C^{13}C-NMR data with theoretical values (RMSD < 1 ppm) .

Q. What structure-activity relationships (SAR) govern its biological efficacy?

Modifications to the cyclopropyl and 4-fluorobenzyl groups significantly impact activity:

Analog StructureActivity ChangeReference
Replacement of cyclopropyl with ethyl10-fold ↓ antiviral potency
Removal of 6,7-dimethoxy groupsComplete loss of kinase inhibition

Q. What mechanistic insights explain its dual antiviral and anticancer effects?

  • Proteomic profiling : Downregulation of viral replication proteins (e.g., NS1) and oncogenic kinases (e.g., AKT1).
  • Molecular docking : The quinazolin-dione core occupies ATP-binding pockets in both neuraminidase and EGFR .

Q. How to assess stability under physiological conditions?

  • Forced degradation studies : Acidic conditions (pH 2) cause hydrolysis of the benzamide bond (t1/2_{1/2} = 4 h), while oxidative stress (H2_2O2_2) degrades the cyclopropyl group.
  • LC-MS stability assay :
ConditionMajor Degradation Product% Remaining (24 h)
pH 7.4, 37°CNone98
pH 2, 37°CCyclopropane-carboxylic acid62

Methodological Guidance

  • Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian 16 for IR/NMR simulations) .
  • SAR Optimization : Use fragment-based drug design (FBDD) to systematically modify substituents while monitoring activity via high-throughput screening .

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